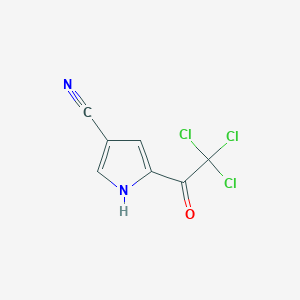

5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile

CAS No.: 80242-23-5

Cat. No.: VC8401655

Molecular Formula: C7H3Cl3N2O

Molecular Weight: 237.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80242-23-5 |

|---|---|

| Molecular Formula | C7H3Cl3N2O |

| Molecular Weight | 237.5 g/mol |

| IUPAC Name | 5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-carbonitrile |

| Standard InChI | InChI=1S/C7H3Cl3N2O/c8-7(9,10)6(13)5-1-4(2-11)3-12-5/h1,3,12H |

| Standard InChI Key | GZOKBSGKQFQHRS-UHFFFAOYSA-N |

| SMILES | C1=C(NC=C1C#N)C(=O)C(Cl)(Cl)Cl |

| Canonical SMILES | C1=C(NC=C1C#N)C(=O)C(Cl)(Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The IUPAC name for this compound is 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile, reflecting its substitution pattern. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, is functionalized at positions 3 and 5. The trichloroacetyl group () and the nitrile group () introduce significant electronic and steric effects, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 80242-23-5 | |

| Molecular Formula | ||

| Molecular Weight | 237.47 g/mol | |

| Purity | 95% | |

| Storage Conditions | Room temperature |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile typically involves multi-step functionalization of the pyrrole ring. A plausible route includes:

-

Nitration or Halogenation: Introducing a nitro or halogen group at the 5-position to activate the ring for subsequent acylation.

-

Trichloroacetylation: Reaction with trichloroacetyl chloride () in the presence of a Lewis acid catalyst (e.g., ) to install the trichloroacetyl group.

-

Nitrile Introduction: Conversion of a precursor group (e.g., amine or halide) at the 3-position to a nitrile via Rosenmund-von Braun reaction or nucleophilic substitution with cyanide .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Trichloroacetylation | , , 0–5°C | ~60% |

| Nitrile Formation | CuCN, DMF, 120°C | ~45% |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors may enhance yield by maintaining precise temperature control during exothermic steps like acylation. Post-synthesis purification involves recrystallization from ethanol or chromatography to achieve the reported 95% purity .

Physicochemical Properties

Thermal Stability and Solubility

The compound is a solid at room temperature, with a melting point yet to be empirically determined. Its solubility profile is dominated by the polar nitrile and trichloroacetyl groups:

-

High Solubility: Polar aprotic solvents (e.g., DMF, DMSO).

-

Low Solubility: Nonpolar solvents (e.g., hexane, toluene).

Reactivity

The trichloroacetyl group acts as a strong electrophile, participating in nucleophilic acyl substitutions. The nitrile group can undergo hydrolysis to carboxylic acids or reduction to amines, enabling diverse derivatization .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s scaffold is valuable in drug discovery, particularly for kinase inhibitors and antimicrobial agents. Its electron-deficient pyrrole core mimics bioactive motifs found in natural products .

Material Science

In polymer chemistry, it serves as a monomer for conductive polymers due to the electron-withdrawing groups enhancing electron mobility.

Comparison with Structural Analogs

1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile

The methylated derivative (CAS 135250-39-4) differs by a group on the pyrrole nitrogen, altering solubility and reactivity. For example, methylation reduces the compound’s susceptibility to oxidation at the nitrogen .

Table 3: Comparative Analysis

| Property | 5-(Trichloroacetyl)-1H-pyrrole-3-carbonitrile | Methylated Analog |

|---|---|---|

| Molecular Weight | 237.47 g/mol | 251.5 g/mol |

| Purity | 95% | 99%+ |

| Storage Temperature | Room temperature | Room temperature |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume